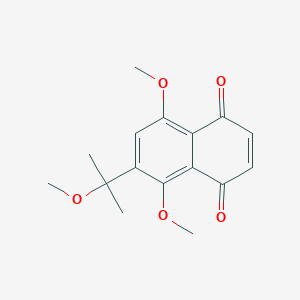
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the use of hydroquinone derivatives as starting materials. The synthetic route may involve:
Methoxylation: Introduction of methoxy groups to the hydroquinone derivative.
Alkylation: Addition of the 2-methoxypropan-2-yl group.
Oxidation: Conversion of the hydroquinone to the naphthoquinone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial reactors and controlled reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone forms .
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its quinone structure.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell apoptosis, making it a potential candidate for anticancer therapies . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the protein kinase B (Akt) pathway .
Comparación Con Compuestos Similares
Similar Compounds
Plumbagin: A naturally occurring naphthoquinone with similar biological activities.
Lawsone: Another naphthoquinone derivative used in dyes and with antimicrobial properties.
Juglone: Known for its allelopathic effects and use in traditional medicine.
Uniqueness
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione is unique due to its specific methoxy and alkyl substituents, which may confer distinct biological activities and chemical reactivity compared to other naphthoquinones .
Propiedades
Número CAS |
105827-41-6 |
|---|---|
Fórmula molecular |
C16H18O5 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
5,8-dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O5/c1-16(2,21-5)9-8-12(19-3)13-10(17)6-7-11(18)14(13)15(9)20-4/h6-8H,1-5H3 |
Clave InChI |
GVILCTYNUINYEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


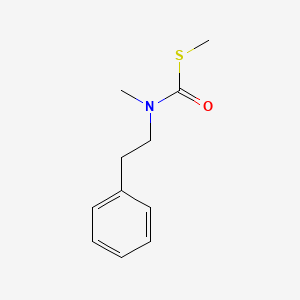

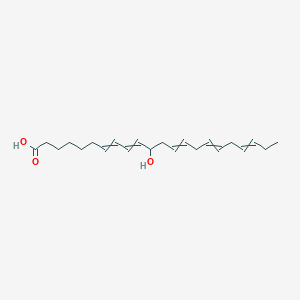
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
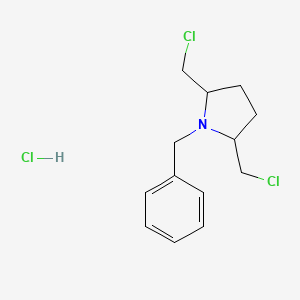

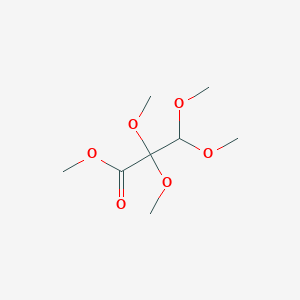
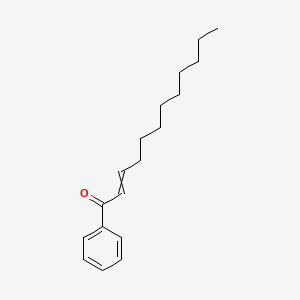
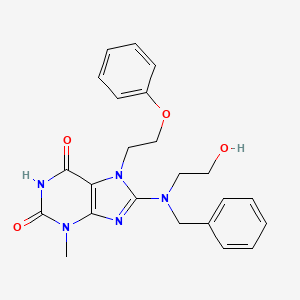

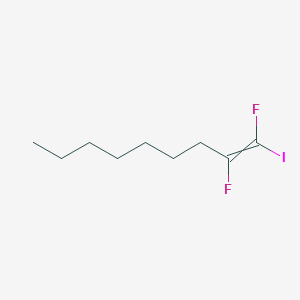
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)

![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
